2-(4-nitrophenoxy)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenoxy)-N-propylacetamide is an organic compound that features a nitrophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-propylacetamide typically involves the reaction of 4-nitrophenol with propylamine and acetic anhydride. The process can be summarized in the following steps:
Nitration of Phenol: 4-nitrophenol is prepared by nitrating phenol using dilute nitric acid at room temperature.
Formation of 4-nitrophenoxy group: 4-nitrophenol reacts with propylamine to form 4-nitrophenoxypropylamine.
Acetylation: The final step involves acetylation of 4-nitrophenoxypropylamine with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)-N-propylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-(4-aminophenoxy)-N-propylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Propylamine and 4-nitrophenoxyacetic acid.
Scientific Research Applications
2-(4-nitrophenoxy)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-propylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenoxy group can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenoxyacetic acid
- 4-nitrophenoxypropylamine
- 2-(4-aminophenoxy)-N-propylacetamide
Uniqueness
2-(4-nitrophenoxy)-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-(4-nitrophenoxy)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-7-12-11(14)8-17-10-5-3-9(4-6-10)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAIPDVEPSWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.